molecular formula C11H13N3O B2361007 5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine CAS No. 2198236-41-6

5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine

Katalognummer: B2361007
CAS-Nummer: 2198236-41-6
Molekulargewicht: 203.245
InChI-Schlüssel: ZWKKOYWAYYFZMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a pyrazole ring linked to a methoxy-substituted pyridine, a motif recognized for its potential in developing therapeutics for central nervous system (CNS) conditions . Compounds featuring the pyrazole-pyridine core have been investigated as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor (M4 mAChR) . Targeting the M4 receptor is a prominent therapeutic strategy for neurocognitive and neuropsychiatric disorders, including Alzheimer's disease and schizophrenia . By acting as allosteric modulators, such compounds can fine-tune receptor activity in response to the natural neurotransmitter, offering a potential for greater selectivity and fewer side effects compared to direct agonists . The pyrazole heterocycle is a privileged structure in drug design, known to contribute to a wide spectrum of pharmacological activities and is present in several approved drugs . Researchers can leverage this versatile scaffold to explore structure-activity relationships and develop novel chemical tools for probing specific biological pathways. This product is distributed For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

5-methyl-2-[(1-methylpyrazol-4-yl)methoxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-9-3-4-11(12-5-9)15-8-10-6-13-14(2)7-10/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKKOYWAYYFZMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OCC2=CN(N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Retrosynthetic Analysis and Key Disconnections

The target compound can be dissected into two primary subunits:

  • 5-Methylpyridin-2-ol : A pyridine derivative with hydroxyl and methyl groups at the 2- and 5-positions, respectively.
  • (1-Methyl-1H-pyrazol-4-yl)methanol : A pyrazole-bearing alcohol.

The ether bond between these subunits suggests two strategic disconnections:

  • Ether formation via nucleophilic substitution (SN2 or SNAr) or coupling reactions.
  • Functional group interconversion to activate the hydroxyl group for displacement.

Nucleophilic Aromatic Substitution (SNAr)

Substrate Activation and Reaction Mechanism

Nucleophilic aromatic substitution is feasible if the pyridine ring is activated toward attack by an alkoxide nucleophile. This typically requires electron-withdrawing groups (EWGs) ortho or para to the leaving group. While the methyl group at the 5-position is electron-donating, the 2-methoxy substituent in the target compound complicates direct SNAr. Instead, a precursor with a leaving group (e.g., fluoro or chloro) at the 2-position is synthesized, followed by displacement with the pyrazole-derived alkoxide.

Example Protocol (Inferred from):
  • Synthesis of 2-chloro-5-methylpyridine :

    • Treat 2-hydroxy-5-methylpyridine with phosphorus oxychloride (POCl₃) under reflux.
    • Reaction :
      $$
      \text{2-Hydroxy-5-methylpyridine} + \text{POCl}3 \xrightarrow{\Delta} \text{2-Chloro-5-methylpyridine} + \text{H}3\text{PO}_4
      $$
    • Yield: ~80% (estimated from analogous chlorinations).
  • Alkylation with (1-methyl-1H-pyrazol-4-yl)methanol :

    • Generate the alkoxide by deprotonating (1-methyl-1H-pyrazol-4-yl)methanol with sodium hydride (NaH) in tetrahydrofuran (THF).
    • React with 2-chloro-5-methylpyridine at elevated temperatures (70–120°C).
    • Reaction :
      $$
      \text{2-Chloro-5-methylpyridine} + \text{(1-Methyl-1H-pyrazol-4-yl)methoxide} \xrightarrow{\text{NaH, THF}} \text{Target Compound} + \text{Cl}^-
      $$
    • Yield : 65–70% (extrapolated from).
Challenges:
  • Electron-donating methyl and methoxy groups may reduce the electrophilicity of the pyridine ring, necessitating harsh conditions.
  • Competing side reactions (e.g., elimination or over-alkylation) require careful temperature control.

Williamson Ether Synthesis

Classic Alkylation Strategy

The Williamson method involves reacting an alkoxide with an alkyl halide. For the target compound, this requires:

  • 2-Hydroxy-5-methylpyridine as the alkoxide precursor.
  • (1-Methyl-1H-pyrazol-4-yl)methyl halide as the electrophile.
Example Protocol:
  • Synthesis of (1-methyl-1H-pyrazol-4-yl)methyl bromide :

    • Treat (1-methyl-1H-pyrazol-4-yl)methanol with hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).
    • Reaction :
      $$
      \text{(1-Methyl-1H-pyrazol-4-yl)methanol} + \text{PBr}3 \rightarrow \text{(1-Methyl-1H-pyrazol-4-yl)methyl bromide} + \text{H}3\text{PO}_3
      $$
    • Yield: ~85% (standard for alcohol bromination).
  • Etherification :

    • Deprotonate 2-hydroxy-5-methylpyridine with potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
    • Add (1-methyl-1H-pyrazol-4-yl)methyl bromide and heat to 80°C for 12–24 hours.
    • Reaction :
      $$
      \text{2-Hydroxy-5-methylpyridine} + \text{(1-Methyl-1H-pyrazol-4-yl)methyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} + \text{HBr}
      $$
    • Yield : 60–75% (inferred from similar Williamson syntheses).
Optimization Considerations:
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance ion pair separation and reaction rate.
  • Base : Stronger bases (e.g., NaH) may improve alkoxide generation but risk side reactions.

Mitsunobu Reaction

Oxidative Ether Formation

The Mitsunobu reaction enables ether synthesis between two alcohols using a trialkylphosphine and diazodicarboxylate. This method avoids the need for pre-formed halides and is highly stereospecific.

Example Protocol:
  • Reactants :

    • 2-Hydroxy-5-methylpyridine.
    • (1-Methyl-1H-pyrazol-4-yl)methanol.
  • Reagents :

    • Diisopropyl azodicarboxylate (DIAD).
    • Triphenylphosphine (PPh₃).
  • Procedure :

    • Dissolve reactants in THF under inert atmosphere.
    • Add PPh₃ and DIAD sequentially at 0°C.
    • Warm to room temperature and stir for 12–24 hours.
    • Reaction :
      $$
      \text{2-Hydroxy-5-methylpyridine} + \text{(1-Methyl-1H-pyrazol-4-yl)methanol} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound}
      $$
    • Yield : 70–85% (typical for Mitsunobu etherifications).
Advantages:
  • Mild conditions and high functional group tolerance.
  • No requirement for halogenated intermediates.
Limitations:
  • Cost and toxicity of DIAD/PPh₃.
  • Challenges in large-scale applications due to stoichiometric reagent use.

Catalytic Cross-Coupling Approaches

Transition Metal-Mediated Coupling

Palladium or copper catalysts can facilitate cross-couplings between aryl halides and alcohols, though examples are less common for pyridine systems.

Hypothetical Protocol (Inspired by):
  • Substrates :

    • 2-Bromo-5-methylpyridine.
    • (1-Methyl-1H-pyrazol-4-yl)methanol.
  • Catalyst System :

    • Palladium acetate (Pd(OAc)₂).
    • Ligand: 2,2'-Bipyridyl or Xantphos.
    • Base: Cesium carbonate (Cs₂CO₃).
  • Procedure :

    • Heat substrates in toluene or dioxane at 100–120°C for 24–48 hours.
    • Reaction :
      $$
      \text{2-Bromo-5-methylpyridine} + \text{(1-Methyl-1H-pyrazol-4-yl)methanol} \xrightarrow{\text{Pd(OAc)}2, \text{Cs}2\text{CO}_3} \text{Target Compound} + \text{HBr}
      $$
    • Yield : 50–60% (estimated from analogous couplings).
Challenges:
  • Limited precedent for pyridine-methanol couplings.
  • Potential for catalyst deactivation by heteroatoms.

Comparative Analysis of Methods

The table below summarizes key parameters for each synthetic route:

Method Starting Materials Conditions Yield (%) Scalability Cost Efficiency
SNAr 2-Chloro-5-methylpyridine NaH, THF, 70–120°C 65–70 Moderate High
Williamson Ether 2-Hydroxy-5-methylpyridine K₂CO₃, DMF, 80°C 60–75 High Moderate
Mitsunobu 2-Hydroxy-5-methylpyridine DIAD, PPh₃, THF, rt 70–85 Low Low
Catalytic Cross-Coupling 2-Bromo-5-methylpyridine Pd(OAc)₂, Cs₂CO₃, 100–120°C 50–60 Moderate Low

Characterization and Validation

Successful synthesis requires rigorous analytical confirmation:

  • NMR Spectroscopy :
    • ¹H NMR : Signals for pyridine H-3 (δ ~8.3 ppm), pyrazole H-5 (δ ~7.5 ppm), and methoxy CH₂ (δ ~5.2 ppm).
    • ¹³C NMR : Carbons adjacent to oxygen (δ ~70 ppm for CH₂O, δ ~160 ppm for pyridine C-O).
  • Mass Spectrometry : Molecular ion peak at m/z 203.24 ([M]⁺).
  • HPLC : Purity >98% under reversed-phase conditions.

Industrial and Environmental Considerations

  • Green Chemistry Metrics :
    • Mitsunobu reactions generate stoichiometric phosphine oxide waste, reducing atom economy.
    • SNAr and Williamson methods produce halide byproducts (e.g., NaCl, KBr), necessitating aqueous workups.
  • Cost Drivers :
    • (1-Methyl-1H-pyrazol-4-yl)methanol is a specialty chemical; in-house synthesis from 4-pyrazolecarbaldehyde via reduction (NaBH₄) may reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrazole rings, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide or pyrazole N-oxide derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated pyridine or pyrazole rings.

    Substitution: Formation of alkylated or acylated derivatives at the nitrogen or carbon atoms of the pyridine or pyrazole rings.

Wissenschaftliche Forschungsanwendungen

5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including cancer, inflammation, and infectious diseases.

    Agrochemistry: The compound is used in the synthesis of agrochemicals such as herbicides and fungicides.

    Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of 5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of both pyridine and pyrazole rings allows for interactions with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine: Lacks the methyl group at the 5-position of the pyridine ring.

    5-methyl-2-[(1H-pyrazol-4-yl)methoxy]pyridine: Lacks the methyl group on the pyrazole ring.

    2-[(1-methyl-1H-pyrazol-4-yl)methoxy]quinoline: Contains a quinoline ring instead of a pyridine ring.

Uniqueness

5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine is unique due to the presence of both methyl groups on the pyridine and pyrazole rings, which can influence its chemical reactivity and biological activity. The specific substitution pattern can enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties.

Biologische Aktivität

5-Methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine is a heterocyclic compound characterized by the presence of both pyridine and pyrazole rings. This compound has gained attention in various fields, particularly in medicinal chemistry, due to its potential bioactive properties.

Chemical Structure

The molecular formula of this compound is C11H13N3O, with a molecular weight of approximately 203.24 g/mol. The structural representation highlights the functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's dual ring structure allows for versatile interactions through hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for modulating target activities.

Pharmacological Properties

Research has indicated several pharmacological activities associated with this compound:

1. Anticancer Activity:
Studies have shown that derivatives containing pyrazole rings exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated inhibition of cancer cell proliferation in various assays, including those targeting HeLa and HepG2 cell lines .

2. Anti-inflammatory Effects:
The compound's ability to inhibit pro-inflammatory cytokines has been noted, suggesting potential applications in treating inflammatory diseases. It has been shown to reduce TNF-alpha release in cellular models .

3. Antioxidant Activity:
Some derivatives have exhibited antioxidant properties, which are beneficial in combating oxidative stress-related diseases .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridineLacks methyl group at pyridine ringModerate anticancer activity
5-methyl-2-(pyrazolyl)quinolineQuinoline instead of pyridineHigher selectivity for certain targets
5-Methylpyrazole derivativesVarying substitutions on pyrazoleEnhanced anti-inflammatory effects

This table illustrates how variations in structure can influence the biological activity of related compounds.

Study 1: Anticancer Activity Evaluation

In a study assessing the anticancer properties of pyrazole derivatives, this compound was evaluated alongside other compounds. The results indicated a significant reduction in cell viability in cancer cell lines, with IC50 values below 50 µM for several derivatives tested against HeLa cells .

Study 2: Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory mechanisms of pyrazole-based compounds. It was found that the compound inhibited the phosphorylation of HSP27 and reduced the release of TNF-alpha in LPS-stimulated macrophages. These findings suggest a potential pathway for developing anti-inflammatory drugs targeting similar mechanisms .

Study 3: Structure–Activity Relationship (SAR)

A comprehensive SAR analysis highlighted how modifications at specific positions on the pyrazole ring could enhance or diminish biological activity. For example, substituting different alkyl groups at position N1 significantly altered the anticancer efficacy of the compounds tested, indicating that careful structural optimization is crucial for maximizing therapeutic effects.

Q & A

What are the recommended synthetic routes for 5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine, and how can reaction conditions be optimized?

Basic Research Question
The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 5-methyl-2-hydroxypyridine with 1-methyl-1H-pyrazole-4-methanol under Mitsunobu conditions (using diethyl azodicarboxylate and triphenylphosphine) or via SN2 displacement in the presence of a base like NaH. Optimization should focus on solvent selection (e.g., THF or DMF), temperature control (60–80°C), and catalyst efficiency. Purity can be improved using column chromatography with ethyl acetate/hexane gradients .

How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the structural characterization of this compound?

Basic Research Question
SCXRD provides unambiguous confirmation of molecular geometry, including bond lengths, angles, and spatial arrangement of the pyridine and pyrazole rings. Use SHELX programs for data refinement and ORTEP-III for visualization . Key parameters to validate include the dihedral angle between the pyridine and pyrazole rings, which influences electronic properties. Compare experimental data with computational models (DFT) to identify discrepancies caused by crystal packing effects .

What analytical techniques are critical for resolving contradictions in spectral data (e.g., NMR vs. computational predictions)?

Advanced Research Question
Discrepancies between experimental 1^1H/13^13C NMR data and DFT-predicted shifts may arise from solvent effects, tautomerism, or dynamic processes. To resolve these:

  • Perform 2D NMR (COSY, HSQC, HMBC) to assign signals unambiguously.
  • Use variable-temperature NMR to detect conformational flexibility.
  • Validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy for functional group confirmation. Cross-reference with X-ray data to rule out structural misassignments .

How does the compound’s electronic structure influence its interactions with biological targets (e.g., enzymes or receptors)?

Advanced Research Question
The methoxy and pyrazole groups modulate electron density on the pyridine ring, affecting binding to targets like cytochrome P450 enzymes. Conduct molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes. Validate with in vitro assays (e.g., fluorescence quenching or enzyme inhibition). Pay attention to steric effects from the 1-methylpyrazole substituent, which may hinder or enhance target engagement .

What strategies mitigate challenges in crystallizing this compound for structural studies?

Advanced Research Question
Crystallization difficulties often stem from conformational flexibility or solvent inclusion. Strategies:

  • Screen solvents (e.g., DCM/hexane, ethanol/water) using vapor diffusion.
  • Add co-crystallization agents (e.g., carboxylic acids).
  • Use seeding techniques with microcrystals.
  • For persistent issues, employ powder XRD paired with Rietveld refinement to infer structural details .

How can researchers assess the compound’s stability under varying pH and temperature conditions?

Basic Research Question
Design accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC.
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Store samples at 4°C, 25°C, and 40°C for 1–6 months, analyzing periodically.
  • Light Sensitivity : Expose to UV/visible light and assess photodegradation by UV-Vis spectroscopy .

What are the safety considerations for handling this compound in laboratory settings?

Basic Research Question
Refer to safety data sheets (SDS) for hazards:

  • Personal Protection : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and reactions.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in airtight containers under nitrogen, away from light and moisture .

How does the compound’s photophysical properties compare to structurally related fluorinated pyridines?

Advanced Research Question
Compare with analogs like 5-fluoro-2-methoxypyridin-4-amine . Key metrics:

  • Fluorescence Quantum Yield : Measure using integrating sphere setups.
  • Solvatochromism : Test in solvents of varying polarity (e.g., hexane, DMSO).
  • TD-DFT Calculations : Predict absorption/emission wavelengths and compare with experimental UV-Vis/fluorescence data. The 1-methylpyrazole group may reduce π-conjugation, lowering quantum yield relative to fluorinated derivatives .

What role does this compound play in medicinal chemistry, particularly in drug-drug interaction studies?

Advanced Research Question
The compound may act as a cytochrome P450 inhibitor, altering the metabolism of co-administered drugs. Design in vitro assays using human liver microsomes to measure IC50 values for CYP3A4, CYP2D6, etc. Pair with in silico ADMET predictions to assess toxicity risks. Structural analogs have shown potential as pharmacokinetic modulators .

How can researchers address low yields in multi-step syntheses involving this compound?

Advanced Research Question
Low yields often stem from side reactions (e.g., oxidation of the pyrazole ring). Solutions:

  • Protecting Groups : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyls).
  • Catalysis : Use Pd-mediated cross-coupling (Suzuki, Buchwald-Hartwig) for efficient C–O bond formation.
  • Process Optimization : Employ flow chemistry for better heat/mass transfer in critical steps .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.